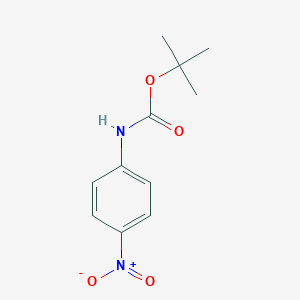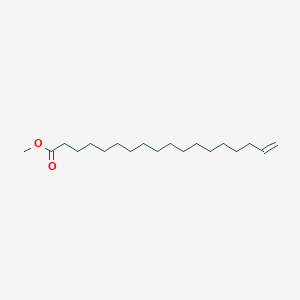
Methyl Octadec-17-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Octadec-17-enoate, also known as methyl oleate, is a fatty acid methyl ester (FAME) that is commonly used in various scientific research applications. It is a colorless, odorless, and non-toxic liquid that is soluble in most organic solvents. Methyl oleate is synthesized from oleic acid, which is a monounsaturated omega-9 fatty acid found in various animal and vegetable fats and oils.
作用機序
Methyl oleate acts as a surfactant and emulsifier due to its amphiphilic nature. It can form micelles in aqueous solutions and monolayers on solid surfaces. Methyl oleate can also interact with various biomolecules such as proteins, lipids, and nucleic acids. The mechanism of action of Methyl Octadec-17-enoate oleate depends on the specific application and the target biomolecule.
Biochemical and Physiological Effects:
Methyl oleate has various biochemical and physiological effects such as:
1. Anti-inflammatory: Methyl oleate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
2. Antioxidant: Methyl oleate has been shown to have antioxidant effects by scavenging free radicals and preventing oxidative damage to cells and tissues.
3. Anticancer: Methyl oleate has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
4. Lipid Metabolism: Methyl oleate has been shown to regulate lipid metabolism by activating peroxisome proliferator-activated receptor alpha (PPAR-alpha) and increasing the expression of genes involved in fatty acid oxidation.
実験室実験の利点と制限
Methyl oleate has various advantages and limitations for lab experiments such as:
Advantages:
1. Non-toxic: Methyl oleate is non-toxic and does not pose any health hazards to researchers.
2. Easy to handle: Methyl oleate is a liquid that is easy to handle and store.
3. Low cost: Methyl oleate is relatively low cost compared to other chemicals used in scientific research.
Limitations:
1. Solubility: Methyl oleate has limited solubility in water, which may limit its use in aqueous solutions.
2. Stability: Methyl oleate may undergo oxidation and degradation over time, which may affect its purity and effectiveness.
3. Specificity: Methyl oleate may have limited specificity for certain applications and may require additional modifications or conjugations to improve its specificity.
将来の方向性
There are several future directions for the use of Methyl Octadec-17-enoate oleate in scientific research such as:
1. Drug Delivery: Methyl oleate can be further developed as a carrier for delivering drugs to target cells and tissues.
2. Bioremediation: Methyl oleate can be used as a carbon source for the bioremediation of various organic pollutants in the environment.
3. Surface Science: Methyl oleate can be used as a model compound for studying the surface properties of various materials in different environments.
4. Lipid Metabolism: Methyl oleate can be further studied for its role in regulating lipid metabolism and its potential therapeutic applications for metabolic disorders.
Conclusion:
Methyl oleate is a versatile chemical that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Methyl oleate has the potential to be further developed for various scientific research applications and has promising therapeutic applications in various fields.
合成法
Methyl oleate is synthesized from oleic acid through a process called esterification. In this process, oleic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction produces Methyl Octadec-17-enoate oleate and water as by-products. The purity of Methyl Octadec-17-enoate oleate can be improved by distillation or chromatography.
科学的研究の応用
Methyl oleate is widely used in various scientific research applications such as:
1. Biosynthesis: Methyl oleate is used as a substrate for the biosynthesis of various lipids such as triacylglycerols, phospholipids, and sphingolipids.
2. Biodegradation: Methyl oleate is used as a carbon source for the biodegradation of various organic compounds by microorganisms.
3. Surface Science: Methyl oleate is used as a model compound for studying the surface properties of various materials such as metals, polymers, and ceramics.
4. Drug Delivery: Methyl oleate is used as a carrier for delivering drugs to target cells and tissues.
5. Food Industry: Methyl oleate is used as a food additive and flavoring agent.
特性
CAS番号 |
18654-84-7 |
|---|---|
製品名 |
Methyl Octadec-17-enoate |
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
methyl octadec-17-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-18H2,2H3 |
InChIキー |
KLLNFFKNGWISHH-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCCCCCCCCC=C |
正規SMILES |
COC(=O)CCCCCCCCCCCCCCCC=C |
同義語 |
17-Octadecenoic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



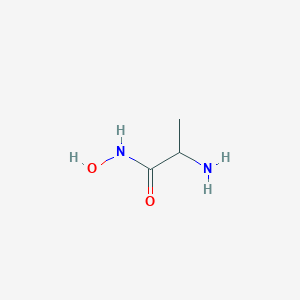
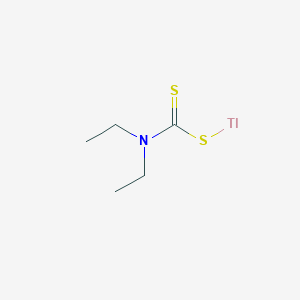

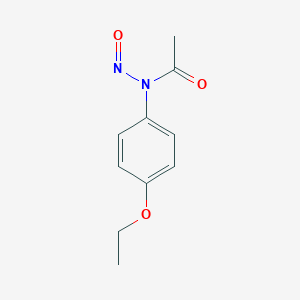
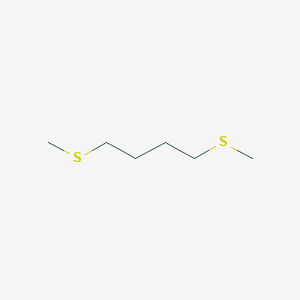

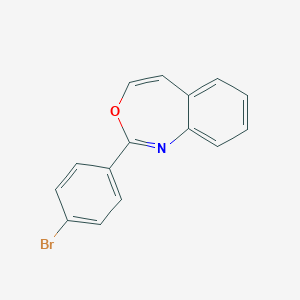
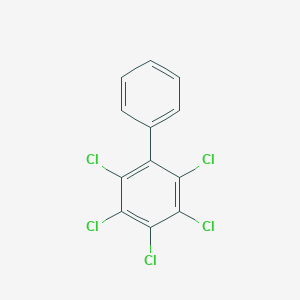
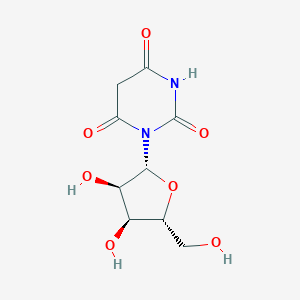
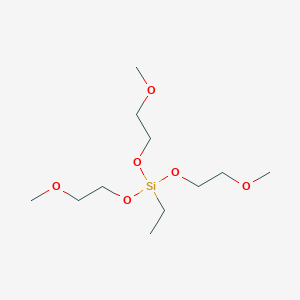

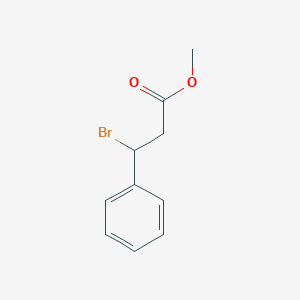
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
